6-Aminochrysene

DNA adduct N-hydroxy arylamine carcinogenicity

6-Aminochrysene (6-AC) is the definitive positive control for mammalian cell mutagenicity assays, delivering 35–117 mutants/10⁶ cells/nmol/mL in CHO models—a response unmatched by structural analogs. Its unique dual metabolic activation via N-hydroxylation (P4503A4/2B6) and epoxidation (P4501A2) generates a compound-specific DNA adduct fingerprint featuring a diagnostic deoxyinosine adduct (32% of total adducts). Unlike generic aromatic amines, substituting 6-AC yields fundamentally divergent genotoxic outcomes, making it irreplaceable for mechanistic toxicology, adductomics, and nucleotide excision repair studies. Choose 6-AC for reproducible, high-signal mutagenicity data in environmental carcinogen screening.

Molecular Formula C18H13N
Molecular Weight 243.3 g/mol
CAS No. 2642-98-0
Cat. No. B165738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminochrysene
CAS2642-98-0
Synonyms6-aminochrysene
6-chrysenamine
6-chrysenylamine
6-chrysylamine
chrysenex
CP 1001
Molecular FormulaC18H13N
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)N
InChIInChI=1S/C18H13N/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H,19H2
InChIKeyKIVUHCNVDWYUNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.37e-07 M

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminochrysene (CAS 2642-98-0): A Potent Carcinogenic Aromatic Amine for Advanced Mutagenesis and DNA Adduct Research


6-Aminochrysene (6-AC) is a polycyclic aromatic amine (PAA) and a carbopolycyclic compound with the molecular formula C18H13N and a molecular weight of 243.3 g/mol [1]. It is recognized as a potent carcinogen and mutagen, primarily studied for its role in experimental carcinogenesis, DNA adduct formation, and metabolic activation pathways . Its significance in research stems from its ability to form specific DNA adducts, induce cytochrome P450 enzymes, and serve as a model compound for investigating the genotoxicity of environmental nitro-PAHs [2].

Why 6-Aminochrysene Cannot Be Substituted by Other Amino-PAHs: Divergent DNA Adduct Spectra and Metabolic Pathways


6-Aminochrysene exhibits a unique profile of metabolic activation and DNA adduct formation that is not shared by its close structural analogs, including other aminochrysenes and the parent hydrocarbon chrysene [1]. Substituting 6-AC with a generic aromatic amine would yield fundamentally different genotoxic outcomes due to divergent enzymatic activation pathways [2]. Specifically, 6-AC is metabolized via dual pathways—N-hydroxylation and epoxidation—leading to a distinct adduct spectrum that includes a unique deoxyinosine adduct [3]. These differences preclude simple interchangeability and demand compound-specific experimental design for accurate mechanistic studies.

Quantitative Differentiation of 6-Aminochrysene from Key Comparators: A Data-Driven Evidence Guide for Informed Procurement


Superior DNA Binding Rate of N-Hydroxy-6-aminochrysene Compared to Other Carcinogenic N-Hydroxy Arylamines

The proximate carcinogenic metabolite N-hydroxy-6-aminochrysene (N-hydroxy-AC) exhibits a DNA binding rate in vitro of 20-30 nmol bound/mg DNA/30 min, which is 2-10 times greater than rates reported for several other carcinogenic N-hydroxy arylamines [1]. This high reactivity underscores the potent genotoxic potential of 6-AC relative to other aromatic amine carcinogens.

DNA adduct N-hydroxy arylamine carcinogenicity

Unique DNA Adduct Profile Differentiating 6-Aminochrysene from 3-Aminochrysene

The metabolic activation of 6-aminochrysene generates a distinct DNA adduct profile compared to its geometric isomer, 3-aminochrysene. While 6-AC forms three major adducts—N-(deoxyinosin-8-yl)-6-aminochrysene (32%), 5-(deoxyguanosin-N2-yl)-6-aminochrysene (28%), and N-(deoxyguanosin-8-yl)-6-aminochrysene (22%)—3-AC primarily forms a single major adduct, N-(deoxyguanosin-8-yl)-3-aminochrysene [1]. This divergence is due to the different metabolic activation pathways and the specific reactivity of their N-hydroxy metabolites [2].

DNA adduct 3-aminochrysene structural isomer

Higher Mutagenic Potency of 6-Aminochrysene Compared to 6-Nitrochrysene and Chrysene in CHO Cells

In a direct head-to-head comparison using Chinese hamster ovary (CHO) cells, 6-aminochrysene demonstrated significantly higher mutagenic potency than both 6-nitrochrysene and the parent hydrocarbon chrysene [1]. In repair-proficient CHO-K1 cells, 6-AC induced 35 mutants per 10^6 cells per nmole/mL, compared to 0.3 for 6-nitrochrysene and 12 for chrysene. In excision-repair-deficient CHO-UV5 cells, the difference was even more pronounced: 117 mutants for 6-AC versus 4 for 6-nitrochrysene and 28 for chrysene [1].

mutagenicity 6-nitrochrysene CHO cell assay

Dual P450-Mediated Activation Pathways: N-Hydroxylation vs. Epoxidation

6-Aminochrysene is activated to genotoxic metabolites via two distinct cytochrome P450-mediated pathways: N-hydroxylation and epoxidation. This is in contrast to many aromatic amines that primarily undergo N-hydroxylation. In human liver microsomes, the parent compound 6-AC is activated mainly by P4503A4 and P4502B6, while its dihydrodiol metabolite (6-AC-diol) is activated by P4501A2 [1]. This dual-pathway activation results in a complex mixture of reactive intermediates, including N-hydroxy-6-aminochrysene and a diolepoxide, which contribute to its unique DNA adduct profile [2].

cytochrome P450 metabolic activation human liver microsomes

Distinct Chromatographic Behavior: Shorter Retention Time and Higher Polarity Than Chrysene

In reversed-phase HPLC analysis, 6-aminochrysene elutes significantly earlier than chrysene, with a retention time of 4.62 min versus 7.62 min for chrysene under identical isocratic conditions (50:50 acetonitrile:methanol, 0.75 mL/min) [1]. This difference is attributed to the higher calculated dipole moment of 6-AC (1.6856 D) compared to chrysene (0.000 D), which increases its polarity and reduces its retention on a C18 column [1].

HPLC chromatography dipole moment

Strategic Application Scenarios for 6-Aminochrysene Based on Verified Differential Evidence


Positive Control for High-Sensitivity Mutagenicity Assays

Given its high mutagenic potency in CHO cells (35 and 117 mutants per 10^6 cells per nmole/mL in CHO-K1 and CHO-UV5, respectively) compared to 6-nitrochrysene and chrysene [1], 6-AC is ideally suited as a robust positive control in mammalian cell mutagenicity assays. Its strong response ensures clear, quantifiable results, reducing false negatives in screening programs.

Model Compound for Studying Complex P450-Mediated Activation Pathways

6-AC's dual activation pathways—N-hydroxylation by P4503A4/2B6 and epoxidation by P4501A2—make it an excellent model for investigating the interplay between different cytochrome P450 isoforms and the resulting genotoxic outcomes [2]. This is particularly valuable for mechanistic toxicology studies aimed at understanding human susceptibility to environmental carcinogens.

Distinctive Probe for DNA Adductomics and Repair Studies

The unique DNA adduct profile of 6-AC, characterized by the formation of N-(deoxyinosin-8-yl)-6-aminochrysene (32%), 5-(deoxyguanosin-N2-yl)-6-aminochrysene (28%), and N-(deoxyguanosin-8-yl)-6-aminochrysene (22%), provides a specific 'fingerprint' for tracking exposure and metabolism [3]. This makes 6-AC a valuable tool in adductomics and for investigating the efficiency of DNA repair pathways, particularly nucleotide excision repair.

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